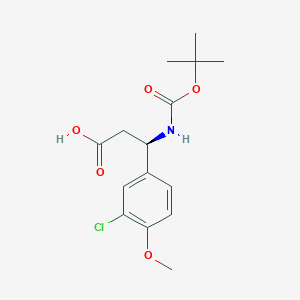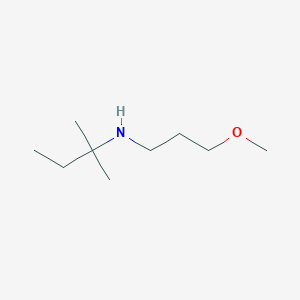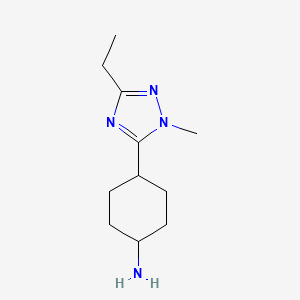
7-Chloro-D-Tic-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-D-Tic-OH is a chemical compound known for its unique properties and applications in various fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7th position and a hydroxyl group makes it a compound of interest in both synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-D-Tic-OH typically involves the chlorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes. This reaction is carried out under controlled conditions to ensure the selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-D-Tic-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in dechlorinated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and thiourea under mild conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
7-Chloro-D-Tic-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use in developing new drugs for treating infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-Chloro-D-Tic-OH involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, disrupting their normal function and leading to therapeutic effects. For example, it may inhibit the action of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
7-Chloro-4-hydroxyquinoline: Studied for its antimicrobial properties.
Uniqueness: 7-Chloro-D-Tic-OH stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10ClNO2 |
|---|---|
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m1/s1 |
Clave InChI |
JCIOLAVNXSFZSH-SECBINFHSA-N |
SMILES isomérico |
C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O |
SMILES canónico |
C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)











![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)

